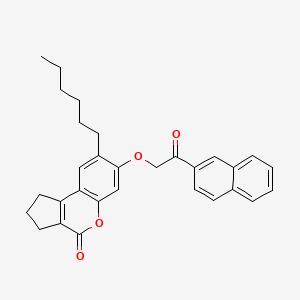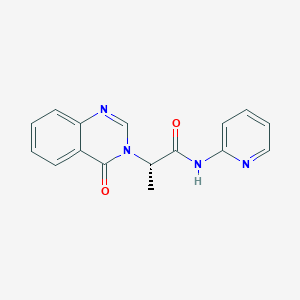
8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the chromenone core, followed by the introduction of the hexyl and naphthyl groups through various organic reactions such as Friedel-Crafts acylation, alkylation, and etherification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials, dyes, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one include other chromenone derivatives with different substituents. Examples include:
- 7-Hydroxy-4-methylcoumarin
- 6,7-Dimethoxycoumarin
- 4-Hydroxycoumarin
Uniqueness
The uniqueness of 8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one lies in its specific substituents, which may confer unique biological activities or chemical properties. The presence of the hexyl and naphthyl groups can influence the compound’s solubility, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C30H30O4 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
8-hexyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C30H30O4/c1-2-3-4-5-11-23-17-26-24-12-8-13-25(24)30(32)34-29(26)18-28(23)33-19-27(31)22-15-14-20-9-6-7-10-21(20)16-22/h6-7,9-10,14-18H,2-5,8,11-13,19H2,1H3 |
InChI Key |
HVFXPTVYLBLAMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC4=CC=CC=C4C=C3)OC(=O)C5=C2CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-N-{4-[(4-cyanophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165274.png)
![1-(furan-2-ylcarbonyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11165286.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165293.png)
![4-(acetylamino)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11165295.png)
![N-(3-chloro-2-methylphenyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11165299.png)
![(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11165309.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide](/img/structure/B11165314.png)

![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B11165322.png)
![6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11165330.png)
![2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11165336.png)
![propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate](/img/structure/B11165342.png)
![4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one](/img/structure/B11165347.png)
![cyclohexa-1,4-dien-1-yl{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}acetic acid](/img/structure/B11165356.png)
